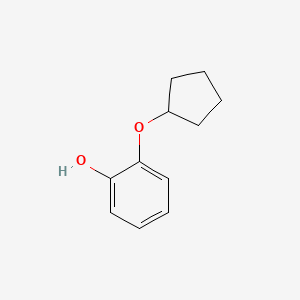

2-(Cyclopentyloxy)phenol

説明

2-(Cyclopentyloxy)phenol is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 g/mol . The compound is characterized by the presence of a phenol group (an aromatic ring with a hydroxyl group) and a cyclopentyloxy group .

Molecular Structure Analysis

The molecular structure of 2-(Cyclopentyloxy)phenol consists of a phenol group and a cyclopentyloxy group . The InChI string representation of the compound isInChI=1S/C11H14O2/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6H2 . The compound’s canonical SMILES representation is C1CCC(C1)OC2=CC=CC=C2O . Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Cyclopentyloxy)phenol include a molecular weight of 178.23 g/mol, a XLogP3-AA of 2.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . The compound also has a topological polar surface area of 29.5 Ų .科学的研究の応用

Synthesis of Antihypertensive Drugs

Regioselective Alkylation of Phenol with Cyclopentanol This research focuses on the efficient synthesis of 1-(2-cyclopentylphenoxy)-3-[(1,1-dimethylethyl)amino]propan-2-ol {(S)-penbutolol}, a significant antihypertensive drug, through the regioselective alkylation of phenol with cyclopentanol over Montmorillonite K10 clay. The synthesis process involves five steps starting from 2-cyclopentylphenol, leveraging Sharpless asymmetric dihydroxylation (Phukan & Sudalai, 1999).

Interaction with Hepatic CYP Activity

Modulation of Rat Hepatic CYP1A and 2C Activity Honokiol and magnolol, major active polyphenol constituents of Magnolia officinalis, were studied for their effects on hepatic CYP1A and 2C-mediated metabolism. The study revealed that these phytochemicals inhibited CYP1A activity more potently than CYP2C, significantly impacting the pharmacokinetics of specific drugs in vivo. These findings are crucial for understanding drug interactions involving Magnolia officinalis (Kim et al., 2018).

Anticancer Activity of Phenolic Compounds

Structure-Activity Study of Phenolic Acids Research into various phenolic acids, specifically caffeic and gallic acid derivatives, uncovered their potential antiproliferative and cytotoxic properties against different human cancer cell lines. The study highlighted significant specificity of action and revealed that trihydroxylated derivatives were more effective than dihydroxylated ones, offering insights into the design of new anticancer drugs (Gomes et al., 2003).

Modulation of Inflammatory Pathways

Intracellular Signaling Pathways Modulated by Phenolic Compounds Phenolic compounds from natural sources have been shown to modulate various signaling pathways associated with chronic inflammation, a factor in many chronic illnesses. The study highlights how phenolic compounds impact nuclear factors like NF-κB, AP-1, PPAR, and Nrf2, as well as different protein kinases, providing a foundation for new anti-inflammatory drug discovery (Costa et al., 2012).

将来の方向性

Phenolic compounds, including 2-(Cyclopentyloxy)phenol, have drawn increasing attention due to their potent antioxidant properties and their marked effects in the prevention of various oxidative stress associated diseases such as cancer . Future research may focus on the development of new antimicrobial molecules, the enhancement of their antioxidant properties through functionalization, and their potential applications in medicine .

特性

IUPAC Name |

2-cyclopentyloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBCPAOEBIGWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopentyloxy)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Amino-2-pyridinyl)amino]-1-propanol](/img/structure/B1385956.png)

![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1385962.png)

![{[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine](/img/structure/B1385966.png)

![Ethanamine,2-[(3-chlorophenyl)sulfonyl]-](/img/structure/B1385969.png)